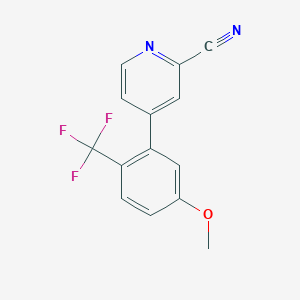

4-(5-Methoxy-2-trifluoromethylphenyl)pyridine-2-carbonitrile

説明

特性

IUPAC Name |

4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O/c1-20-11-2-3-13(14(15,16)17)12(7-11)9-4-5-19-10(6-9)8-18/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXFOPZUHRXKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methoxy-2-trifluoromethylphenyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine precursor. The reaction conditions for this process are relatively mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

化学反応の分析

Types of Reactions: 4-(5-Methoxy-2-trifluoromethylphenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and functional groups to achieve desired properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.

科学的研究の応用

Chemistry: In the field of chemistry, 4-(5-Methoxy-2-trifluoromethylphenyl)pyridine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with specific biological targets makes it a useful tool for understanding biological processes and developing new therapeutic agents.

Medicine: In medicine, this compound is being investigated for its potential as a drug candidate. Its pharmacological properties, such as binding affinity and selectivity, are being studied to develop new treatments for various diseases.

Industry: In industry, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

作用機序

The mechanism by which 4-(5-Methoxy-2-trifluoromethylphenyl)pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound's structure allows it to bind to enzymes, receptors, or other biological molecules, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Electronic and Steric Effects

- Trifluoromethyl vs. Triazole Groups : The trifluoromethyl group in the target compound enhances electron-withdrawing effects and lipophilicity, whereas Topiroxostat’s triazole moiety enables hydrogen bonding with XOR residues (e.g., Glu802), contributing to its hybrid inhibition mechanism .

- Methoxy vs. Hydroxyamino Groups: The methoxy group in the target compound improves solubility compared to hydroxyamino derivatives (e.g., 3-(Trifluoromethyl)-5-(hydroxyamino)pyridine-2-carbonitrile), which may exhibit higher reactivity but lower metabolic stability .

生物活性

4-(5-Methoxy-2-trifluoromethylphenyl)pyridine-2-carbonitrile is a pyridine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and methoxy substituents, which may influence its pharmacological properties. The following sections provide an overview of its synthesis, biological activities, and relevant research findings.

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1219454-65-5

This compound features a pyridine ring substituted with a carbonitrile group and a phenyl group that contains methoxy and trifluoromethyl substituents, enhancing its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. For instance, compounds with trifluoromethyl groups have been reported to possess enhanced antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound | 0.21 | E. coli, P. aeruginosa |

Anticancer Activity

The anticancer potential of pyridine derivatives has been a focal point in medicinal chemistry. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, studies evaluating the cytotoxicity of pyrido[2,3-d]pyrimidines showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Pyrido[2,3-d]pyrimidine A1 | >50 | NCI-H1975 |

| Pyrido[2,3-d]pyrimidine B1 | 0.297 ± 0.024 | A549 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the trifluoromethyl group may enhance binding affinity and selectivity towards these targets, potentially leading to improved therapeutic outcomes .

Case Studies

- Antimicrobial Efficacy : A study conducted on various pyridine derivatives found that those with trifluoromethyl substitutions exhibited lower MIC values against E. coli compared to their non-substituted counterparts. This suggests that the trifluoromethyl group plays a crucial role in enhancing antimicrobial potency.

- Cytotoxicity Evaluation : In vitro assays using MTT assays demonstrated that certain pyridine derivatives showed substantial cytotoxic effects against human cancer cell lines, indicating their potential as anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 4-(5-Methoxy-2-trifluoromethylphenyl)pyridine-2-carbonitrile, and how can reaction conditions be optimized?

Answer: The synthesis of pyridine-carbonitrile derivatives typically involves nucleophilic substitution, Suzuki coupling, or condensation reactions. For example, similar compounds like 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile were synthesized via alkylation of thiol intermediates using brominated precursors in DMF with potassium carbonate as a base . Optimization steps include:

- Temperature control : Reactions are often conducted at room temperature to avoid decomposition of sensitive trifluoromethyl groups.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for nucleophilic substitutions.

- Purification : Column chromatography or crystallization from ethanol/water mixtures yields high-purity products (>95%) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR spectroscopy : and NMR (e.g., in DMSO-) are essential for confirming the pyridine ring substitution pattern and the trifluoromethyl group’s presence. For instance, NMR can resolve trifluoromethyl signals at δ -60 to -70 ppm .

- HPLC-MS : Used to verify molecular ion peaks (e.g., [M+H]) and assess purity.

- X-ray crystallography : Provides definitive structural validation, as demonstrated for related compounds with monoclinic crystal systems (space group , unit cell parameters ) .

Advanced Research Questions

Q. How can conflicting crystallographic data on bond angles and torsion angles be resolved for this compound?

Answer: Discrepancies in bond angles (e.g., C–C–C angles varying by ±5°) may arise from crystal packing effects or experimental resolution limits. To resolve these:

- High-resolution X-ray data : Collect data with a diffractometer (e.g., Bruker Kappa APEXII) at low temperature (100 K) to minimize thermal motion artifacts .

- Computational validation : Compare experimental torsion angles (e.g., N1–C1–C2–C3 = 175.57°) with DFT-optimized geometries to identify outliers caused by steric strain .

- Statistical analysis : Use software like SHELXL to refine anisotropic displacement parameters and validate hydrogen bonding networks (e.g., N–H⋯O interactions stabilizing dimeric structures) .

Q. What strategies mitigate challenges in achieving regioselectivity during functionalization of the pyridine ring?

Answer: Regioselectivity in pyridine derivatives is influenced by electronic and steric factors:

- Directed metalation : Use directing groups (e.g., methoxy or trifluoromethyl) to guide lithiation at specific positions. For example, the methoxy group at C5 directs electrophilic substitution to C3 or C4 via resonance effects .

- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl ethers) to isolate desired products, as seen in the synthesis of pyrimidine-carbonitrile analogs .

- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids can selectively functionalize halogenated pyridine intermediates .

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

Answer: SAR studies require systematic variation of substituents and pharmacological profiling:

- Trifluoromethyl group : Assess its role in enhancing lipophilicity and metabolic stability via comparative assays with non-fluorinated analogs.

- Pyridine-carbonitrile core : Evaluate electronic effects on target binding using analogs with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups .

- Biological assays : Test cytotoxicity (e.g., IC in cancer cell lines) and ADMET properties (e.g., microsomal stability) to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。